Cas no 1805886-48-9 (7-Difluoromethyl-4-formyl-1H-benzimidazole)

7-Difluoromethyl-4-formyl-1H-benzimidazole 化学的及び物理的性質
名前と識別子
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- 7-Difluoromethyl-4-formyl-1H-benzimidazole
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- インチ: 1S/C9H6F2N2O/c10-9(11)6-2-1-5(3-14)7-8(6)13-4-12-7/h1-4,9H,(H,12,13)
- InChIKey: VTUNYEOGVNCEDY-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=C(C=O)C2=C1N=CN2)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 225
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 45.8
7-Difluoromethyl-4-formyl-1H-benzimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061003460-1g |
7-Difluoromethyl-4-formyl-1H-benzimidazole |
1805886-48-9 | 98% | 1g |
$2,248.06 | 2022-04-01 | |
Alichem | A061003460-500mg |
7-Difluoromethyl-4-formyl-1H-benzimidazole |
1805886-48-9 | 98% | 500mg |
$1,319.47 | 2022-04-01 | |
Alichem | A061003460-250mg |
7-Difluoromethyl-4-formyl-1H-benzimidazole |
1805886-48-9 | 98% | 250mg |
$799.03 | 2022-04-01 |
7-Difluoromethyl-4-formyl-1H-benzimidazole 関連文献
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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10. Book reviews
7-Difluoromethyl-4-formyl-1H-benzimidazoleに関する追加情報
7-Difluoromethyl-4-formyl-1H-benzimidazole: A Comprehensive Overview
The compound 7-Difluoromethyl-4-formyl-1H-benzimidazole (CAS No. 1805886-48-9) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of benzimidazoles, which are well-known for their versatile applications in drug discovery, catalysis, and optoelectronic materials. The benzimidazole framework provides a rigid and aromatic structure, while the difluoromethyl and formyl substituents introduce unique electronic and steric properties, making this compound a subject of intense research interest.
Recent studies have highlighted the importance of 7-Difluoromethyl-4-formyl-1H-benzimidazole in the development of advanced materials. For instance, researchers have explored its role as a precursor for synthesizing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials exhibit exceptional porosity and stability, making them ideal candidates for gas storage, catalysis, and sensing applications. The difluoromethyl group enhances the molecule's compatibility with metal ions, while the formyl group provides additional functionalization sites for further chemical modifications.
In the field of drug discovery, 7-Difluoromethyl-4-formyl-1H-benzimidazole has shown promise as a lead compound for designing anti-cancer agents. Its ability to interact with DNA through intercalation or covalent binding mechanisms has been extensively studied. Recent experiments have demonstrated that this compound can selectively inhibit the growth of cancer cells by targeting specific oncogenes. The benzimidazole core contributes to the molecule's bioavailability, while the difluoromethyl and formyl groups enhance its specificity and potency.
The synthesis of 7-Difluoromethyl-4-formyl-1H-benzimidazole involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity levels. For example, the use of palladium-catalyzed cross-coupling reactions has enabled efficient formation of the benzimidazole ring system. Additionally, the introduction of the difluoromethyl group via electrophilic substitution has been refined to minimize side reactions and improve selectivity.
From an environmental perspective, 7-Difluoromethyl-4-formyl-1H-benzimidazole has been investigated for its potential in remediating organic pollutants in water. Its ability to adsorb hydrophobic contaminants through π–π interactions has been validated in laboratory-scale experiments. The formyl group enhances the molecule's hydrophilicity, allowing it to function effectively in aqueous environments. Furthermore, its resistance to photodegradation under UV light makes it a sustainable option for long-term environmental applications.
In conclusion, 7-Difluoromethyl-4-formyl-1H-benzimidazole (CAS No. 1805886-48-9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique combination of structural features and functional groups makes it an invaluable tool for researchers in chemistry, materials science, and pharmacology. As ongoing studies continue to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow significantly.
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